1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3’-Thiothymidine: is a modified nucleoside where the oxygen atom at the 3’ position of the ribose sugar is replaced by a sulfur atom. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. The sulfur substitution imparts distinct chemical and biological characteristics, making it a valuable tool for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Thiothymidine typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom. One common method includes the use of phosphorothioamidites derived from 3’-thio-3’-deoxythymidine. The process involves the preparation of N4-benzoyl-5’-O-dimethoxytrityl-2’,3’-dideoxy-3’-thiocytidine and its phosphorothioamidite . This method allows for the incorporation of the sulfur atom into the nucleoside structure.
Industrial Production Methods: Industrial production of 3’-Thiothymidine may involve automated synthesis techniques. The first fully automated coupling procedure for incorporating a phosphorothioamidite into a synthetic oligodeoxynucleotide has been developed, which uses routine activators and reagents . This method ensures high coupling yields and facilitates large-scale synthesis required for various applications.
Chemical Reactions Analysis
Types of Reactions: 3’-Thiothymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like tris(trimethylsilyl) phosphite are used in the Michaelis-Arbuzov reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Phosphorothiolate monoesters.
Scientific Research Applications
Chemistry: 3’-Thiothymidine is used in the synthesis of modified oligonucleotides, which are valuable tools for studying nucleic acid biochemistry and enzyme-catalyzed cleavage processes .
Biology: In biological research, 3’-Thiothymidine is incorporated into RNA duplexes to study gene silencing activity. It has been shown to affect the structure and stability of RNA:RNA duplexes, making it a useful tool for investigating RNA interference mechanisms .
Medicine: 3’-Thiothymidine combined with UVA light has been explored as a potential therapy for bladder cancer. The compound sensitizes cells to DNA damage and cell death following UVA exposure, indicating its potential as a novel cancer treatment .
Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
3’-Thiothymidine exerts its effects primarily through its incorporation into nucleic acids. When incorporated into DNA or RNA, the sulfur atom at the 3’ position can alter the nucleic acid’s structure and stability. In the context of cancer therapy, 3’-Thiothymidine sensitizes cells to DNA damage induced by UVA light, leading to apoptosis and cell death . The mechanism involves DNA crosslinking and the formation of reactive oxygen species, which contribute to the cytotoxic effects.
Comparison with Similar Compounds
4’-Thiothymidine: Another thiolated nucleoside with a sulfur atom at the 4’ position.
2-Thiothymidine: A nucleoside with a sulfur atom at the 2’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analogue of thymidine used in imaging studies.
Uniqueness: 3’-Thiothymidine is unique due to the specific placement of the sulfur atom at the 3’ position, which imparts distinct chemical and biological properties. This specific modification allows for unique interactions with nucleic acids and enzymes, making it a valuable tool for various scientific applications.
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)14)8-2-7(17)6(4-13)16-8/h3,6-8,13,17H,2,4H2,1H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRCBWCMVHSMBJ-GJMOJQLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925724 | |
Record name | 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126862-95-1 | |
Record name | 3'-Thiothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126862951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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